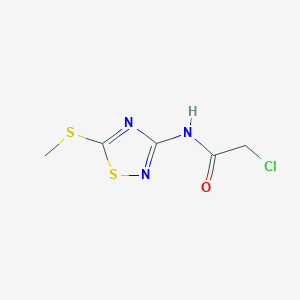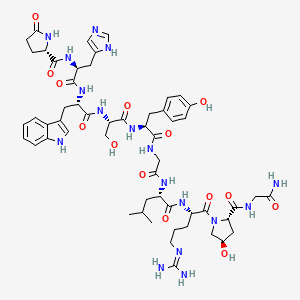
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group, a methylsulfanyl group, and an acetamide group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 5-(methylsulfanyl)-1,2,4-thiadiazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acetamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate in solvents like acetic acid or methanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted thiadiazoles with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines.
科学的研究の応用
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the thiadiazole ring is known to enhance biological activity.
Agriculture: It is studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions, leading to the disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2-methylsulfanyl-pyrimidin-5-yl)-acetamide
- 2-Chloro-5-(methylsulfanyl)benzamide
- 2-Chloro-N-(2-methyl-5-sulfamoylphenyl)-5-(methylsulfanyl)benzamide
Uniqueness
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the chloro, methylsulfanyl, and acetamide groups on the thiadiazole ring enhances its reactivity and potential for diverse applications compared to similar compounds with different heterocyclic rings or substituents.
特性
CAS番号 |
78429-98-8 |
|---|---|
分子式 |
C5H6ClN3OS2 |
分子量 |
223.7 g/mol |
IUPAC名 |
2-chloro-N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C5H6ClN3OS2/c1-11-5-8-4(9-12-5)7-3(10)2-6/h2H2,1H3,(H,7,9,10) |
InChIキー |
UWBBMLMYQAUXAR-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NS1)NC(=O)CCl |
正規SMILES |
CSC1=NC(=NS1)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1608881.png)



![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)

![3-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608892.png)


![1-[(Tetrahydro-2-furyl)carbonyl]piperidine](/img/structure/B1608895.png)


